Pinacol-D12

Description

Deuterium (B1214612) as a Stable Isotope for Mechanistic Elucidation and Analytical Applications

Deuterium (D or ²H), a stable isotope of hydrogen, serves as a crucial tool in chemical research. nih.gov Discovered by Harold Urey in 1931, deuterium contains a proton and a neutron, effectively doubling its mass compared to protium (B1232500) (¹H) without significantly altering its chemical properties and molecular shape. wikipedia.org This mass difference, however, leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net

This difference in bond strength is the origin of the "kinetic isotope effect" (KIE), where the rate of a chemical reaction changes when a hydrogen atom is replaced by deuterium. unam.mx Observing the KIE has become an important tool for elucidating the mechanisms of chemical reactions. wikipedia.orgresearchgate.net If the bond to the isotope is broken in the rate-determining step of a reaction, a significant KIE is typically observed, providing valuable information about the reaction pathway. researchgate.net

In analytical chemistry, deuterated compounds have widespread applications. unam.mx In NMR spectroscopy, deuterated solvents are commonly used to avoid interference from solvent signals in the spectra of hydrogen-containing analytes. abbviecontractmfg.comwikipedia.org In mass spectrometry, deuterated compounds are frequently used as internal standards for quantitative analysis due to their mass difference from their non-deuterated counterparts. researchgate.netunam.mx This allows for precise measurements in complex biological and environmental samples. researchgate.net Furthermore, deuterium labeling is instrumental in drug metabolism and pharmacokinetic (DMPK) studies, helping to trace metabolic pathways and understand how drugs are absorbed, distributed, and excreted in the body. symeres.com

Overview of Pinacol-D12 within the Scope of Deuterated Alcohols and Diols

Within the broad class of deuterated compounds, deuterated alcohols and diols are of significant interest. The hydroxyl group in these molecules is often a site of metabolic activity, and replacing hydrogen atoms with deuterium can influence their stability and reactivity. rsc.org The selective deuteration of alcohols, particularly at the α-carbon (the carbon atom attached to the hydroxyl group), is an attractive strategy for enhancing the metabolic stability of pharmaceuticals. rsc.org

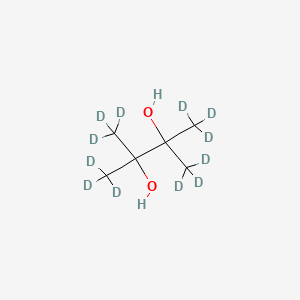

This compound, also known as 2,3-dimethylbutane-2,3-diol-d12 or Perdeuteropinacol, is the fully deuterated analog of pinacol (B44631). In this compound, all twelve hydrogen atoms on the methyl groups have been replaced by deuterium atoms. This extensive deuteration makes it a valuable compound for specific research applications. The synthesis and study of such deuterated diols fall under the broader efforts to create labeled compounds using deuterium sources like deuterium oxide (D₂O). mdpi.com Catalytic methods, often employing transition metals like iridium or ruthenium, have been developed for the selective deuteration of alcohols and diols, showcasing the importance of these labeled molecules in modern synthetic and analytical chemistry. rsc.orgmdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H14O2 |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

1,1,1,4,4,4-hexadeuterio-2,3-bis(trideuteriomethyl)butane-2,3-diol |

InChI |

InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3/i1D3,2D3,3D3,4D3 |

InChI Key |

IVDFJHOHABJVEH-MGKWXGLJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O |

Canonical SMILES |

CC(C)(C(C)(C)O)O |

Origin of Product |

United States |

Mechanistic Investigations Utilizing Pinacol D12

Elucidation of Pinacol (B44631) Rearrangement Mechanisms

The pinacol rearrangement, a classic acid-catalyzed conversion of a 1,2-diol to a ketone, has been a subject of extensive mechanistic study. organic-chemistry.orgbyjus.comnumberanalytics.com The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift. chemistrysteps.comwikipedia.org The use of Pinacol-D12 and other deuterated substrates has been instrumental in refining our understanding of this process.

Deuterium (B1214612) Labeling in 1,2-Migration Studies

Deuterium labeling is a cornerstone technique for investigating 1,2-migration steps in reactions like the pinacol rearrangement. nih.gov The primary method involves synthesizing a pinacol derivative with deuterium atoms at specific positions and analyzing the product distribution. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the C-H bond breaks more readily than a C-D bond. This effect provides evidence for whether a particular C-H(D) bond is broken in the rate-determining step of the reaction.

In a study on the pinacol rearrangement, the migration of a methyl group (CH₃) versus a trideuteromethyl group (CD₃) was found to have a significant kinetic isotope effect. masterorganicchemistry.com This observation indicates that the alkyl migration is the rate-determining step following a reversible C-O bond cleavage. masterorganicchemistry.com

A deuterium labeling experiment can also differentiate between potential migrating groups. For instance, in a reaction that could proceed via either a hydride or a protide (B1233603) shift, the use of a deuterated starting material can reveal which pathway is preferred by analyzing the location of the deuterium atom in the product. nih.gov The preferential migration of a protide over a deuteride (B1239839) has been observed, highlighting the subtle energetic differences that govern these intramolecular processes. nih.gov

| Study Type | Key Finding | Implication |

| Competitive Migration | A significant kinetic isotope effect was observed for the migration of CH₃ vs. CD₃. masterorganicchemistry.com | The 1,2-alkyl shift is the rate-determining step of the pinacol rearrangement. masterorganicchemistry.com |

| Hydride vs. Protide Shift | Preferential migration of protide over deuteride was noted in a labeling experiment. nih.gov | Demonstrates the influence of isotopic substitution on the migratory aptitude of groups. |

Examination of Carbocation Intermediates via Deuteration

The formation of a carbocation is a critical step in the pinacol rearrangement. byjus.comnumberanalytics.com Deuteration of the pinacol molecule provides a means to study the behavior and stability of these high-energy intermediates. msu.edu The reaction of pinacol in the presence of isotopically labeled water has shown that the initially formed carbocation can return to the starting diol, indicating a reversible protonation and water loss step. msu.edu

The stability of the carbocation intermediate dictates the course of the rearrangement. wikipedia.org In unsymmetrical pinacols, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.orgyoutube.com For example, a tertiary carbocation is more stable than a secondary one, and a benzylic carbocation is further stabilized by resonance. wikipedia.orgyoutube.com Deuterium labeling can be used to trace the fate of these intermediates and confirm the predicted reaction pathways based on carbocation stability.

Furthermore, computational studies, often in conjunction with experimental data from deuterated compounds, help to model the energy landscape of the reaction and predict the stereochemical outcome of the migration. researchgate.net

| Intermediate | Method of Study | Observation |

| Tertiary Carbocation | Reaction in isotopically labeled water. msu.edu | The formation of the carbocation is reversible. msu.edu |

| Unsymmetrical Diol Carbocations | Product analysis of unsymmetrical pinacols. wikipedia.orgyoutube.com | The reaction proceeds through the more stable carbocation intermediate. wikipedia.orgyoutube.com |

Stereochemical Analysis with Deuterated Pinacol

The stereochemistry of the pinacol rearrangement is a crucial aspect of its mechanism. It has been shown that the migrating group and the leaving group are often in a trans-periplanar arrangement in the transition state. wikipedia.orgijfmr.com The use of stereochemically defined deuterated pinacols allows for a detailed examination of the stereochemical course of the rearrangement.

Studies on cyclic systems have revealed that the stereochemistry of the diol plays a significant role in determining the major product. ijfmr.com An alkyl group that is situated trans to the leaving hydroxyl group is more likely to migrate than a cis-alkyl group. wikipedia.org In the absence of a trans-migrating group, ring contraction can occur. wikipedia.org

Research involving the pinacol rearrangement of a chiral diol has demonstrated that the migration of a chiral alkyl group proceeds with retention of configuration, indicating that the migrating group does not become "free" during the rearrangement process. masterorganicchemistry.comscribd.com This supports a concerted mechanism where there is a continuous connection between the migration origin and the migration terminus. wikipedia.org

Applications in Other Rearrangement Reactions

The principles and techniques learned from studying the pinacol rearrangement with deuterium labeling are applicable to a range of other mechanistically related reactions.

Aza-Pinacol Rearrangement Studies with Deuterium Tracers

The aza-pinacol rearrangement is analogous to the pinacol rearrangement, but with a nitrogen-containing functional group, typically an amino alcohol. nih.gov This reaction is a valuable method for synthesizing nitrogen-containing compounds, such as indolines. nih.gov Deuterium tracers can be employed to elucidate the mechanism of the aza-pinacol rearrangement in a manner similar to the all-carbon version.

For example, deuterium labeling can help to determine the migratory aptitude of different groups and probe the nature of the intermediates. A visible-light-induced aza-pinacol rearrangement has been developed, which proceeds via the addition of a nitrogen-centered radical to a double bond, leading to ring expansion. nih.gov Mechanistic studies using deuterium labeling could provide further insight into the radical and rearrangement steps of this transformation. The development of catalytic, enantioselective aza-pinacol rearrangements has also been reported, where chiral phosphoric acids are used as catalysts. nih.gov

Semipinacol Rearrangements Employing Deuterium Labeling

The semipinacol rearrangement is a broader class of reactions that involve the 1,2-shift of a C-C or C-H bond in a species with an electrophilic carbon center adjacent to an oxygen-containing carbon. synarchive.comwikipedia.org This rearrangement does not necessarily start from a 1,2-diol. wikipedia.org Substrates for semipinacol rearrangements can include 2-heteroatom substituted alcohols, allylic alcohols, and epoxides. wikipedia.org

Deuterium labeling has been instrumental in understanding the mechanisms of various semipinacol rearrangements. For instance, in a photo-semipinacol rearrangement of unactivated allylic alcohols, a deuterium labeling experiment where the alcohol proton was replaced with deuterium resulted in a monodeuterated product. d-nb.info This strongly suggested that the alcohol proton is the source of the transferred hydrogen atom in the hydrogen atom transfer (HAT) step. d-nb.info

In another example, deuterium labeling was used to support a 1,2-hydride shift in a pinacol-like rearrangement mechanism. nih.gov The observation of a greater amount of the monodeuterated product resulting from a protide shift compared to a deuteride shift provided evidence for the proposed mechanism. nih.gov These studies underscore the utility of deuterium labeling in dissecting the complex, multi-step pathways of semipinacol rearrangements. rsc.org

| Rearrangement Type | Deuterium Labeling Application | Key Mechanistic Insight |

| Photo-Semipinacol | Deuteration of the alcohol proton. d-nb.info | Confirmed the alcohol as the origin of the transferred H-atom in the HAT step. d-nb.info |

| Pinacol-like Rearrangement | Comparison of protide vs. deuteride migration. nih.gov | Provided evidence for a 1,2-hydride shift mechanism. nih.gov |

Pinacol-like Rearrangements in Complex Organic Frameworks

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that proceeds via a carbocation intermediate, leading to a carbonyl compound through a 1,2-migratory shift. In complex organic frameworks, understanding the migratory aptitudes of different groups and the potential for competing reaction pathways is crucial for synthetic design.

The use of this compound would be instrumental in dissecting the mechanism of pinacol-like rearrangements within intricate molecular architectures. For instance, in a molecule with multiple potential migrating groups, the incorporation of deuterated methyl groups (CD3) allows for unambiguous determination of which group migrates.

Hypothetical Experimental Data for a Competitive Migration Study:

Consider a hypothetical complex diol substrate undergoing a pinacol-like rearrangement where a phenyl group and a deuterated methyl group are potential migrants. Analysis of the product distribution would reveal the migratory aptitude.

| Migrating Group | Product Ratio (%) | Inferred Migratory Aptitude |

| Phenyl | 85 | Higher |

| Methyl-D3 | 15 | Lower |

This table is illustrative and based on the generally accepted migratory aptitude (Aryl > Alkyl) in pinacol rearrangements.

By quantifying the amount of deuterium in the rearranged product at different positions, chemists can map the exact pathway of the carbon skeleton reorganization. This is particularly valuable in the synthesis of natural products and other complex molecules where precise control over the molecular architecture is paramount. The stability of the carbocation intermediate, which dictates the course of the rearrangement, can be probed by observing the outcome of these competitive shifts.

Deuterium Labeling in Radical-Mediated Processes

Deuterium labeling is a key strategy for elucidating the mechanisms of reactions involving radical intermediates. The distinct mass of deuterium compared to protium (B1232500) can lead to measurable kinetic isotope effects (KIEs), providing evidence for bond-breaking and bond-forming steps involving hydrogen (or deuterium) atoms in the rate-determining step of a reaction.

Investigating Radical-Polar Crossover Pathways

Radical-polar crossover reactions are a class of transformations where a radical intermediate is converted into a polar, ionic intermediate (or vice versa). These pathways have become increasingly important in modern synthetic chemistry. Deuterium labeling studies are pivotal in distinguishing between a direct hydrogen atom transfer (HAT) to a radical and a stepwise process involving single electron transfer (SET) followed by protonation.

In a hypothetical study, if a reaction involving this compound as a deuterium source were to proceed through a radical-polar crossover, the location and extent of deuterium incorporation in the product would be revealing. If a radical intermediate is reduced to a carbanion and then quenched by a deuterated proton source (derived from this compound's hydroxyl groups, for example), the deuterium would be found at the site of the former radical.

Illustrative Data for a Radical-Polar Crossover Study:

| Proposed Pathway | Predicted Deuterium Incorporation |

| Direct HAT from this compound | Deuterium transfer from a C-D bond |

| Radical-Polar Crossover | Deuterium transfer from an O-D bond (after exchange) |

This table illustrates the different outcomes expected from competing mechanistic pathways.

Hydrogen Atom Transfer (HAT) Mechanisms in Reductive Couplings

Hydrogen atom transfer is a fundamental step in many radical-mediated reductive coupling reactions. The use of a deuterated HAT agent, such as would be the case if this compound were employed in this role, allows for the direct observation of this process. The presence of a significant kinetic isotope effect (kH/kD > 1) when comparing the reaction rate with a non-deuterated analogue provides strong evidence for HAT being involved in the rate-determining step.

For example, in a reductive coupling where a ketyl radical is formed, the subsequent HAT step to quench this radical and form the final alcohol product can be investigated using this compound.

Hypothetical Kinetic Isotope Effect Data:

| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

| Pinacol (H14) | kH | \multirow{2}{*}{4.5} |

| This compound | kD |

This table presents hypothetical data illustrating a primary kinetic isotope effect, suggesting that the C-H/C-D bond is broken in the rate-determining step of the reaction.

The magnitude of the KIE can provide further details about the transition state of the HAT step. A large KIE is indicative of a symmetric transition state where the hydrogen/deuterium atom is equally shared between the donor and acceptor. These types of detailed mechanistic studies, enabled by isotopically labeled molecules like this compound, are essential for the rational design and optimization of new synthetic methods.

Kinetic Isotope Effect Studies with Pinacol D12

Primary Kinetic Isotope Effects in Pinacol (B44631) Rearrangement

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. epfl.chutdallas.edu In the context of the pinacol rearrangement, the study of primary KIEs using Pinacol-D12, where the methyl groups are perdeuterated, is instrumental in understanding the timing of bond cleavages.

Assessment of C-D Bond Scission in Rate-Determining Steps

The central question addressed by primary KIE studies in the pinacol rearrangement is whether the migration of an alkyl group (in this case, a deuterated methyl group) occurs in the rate-limiting step. masterorganicchemistry.commasterorganicchemistry.com If the C-C bond migration, which involves the scission of the bond between the stationary carbon and the migrating methyl group, is the slowest step, a significant primary KIE would be expected. Conversely, if the initial protonation of a hydroxyl group and subsequent loss of water to form a carbocation is the sole rate-determining step, a negligible primary KIE for methyl migration would be observed. tripod.comnih.gov

Research has shown a significant kinetic isotope effect for the migration of a CD₃ group versus a CH₃ group in the pinacol rearrangement, with a reported kH/kD value of 1.232. masterorganicchemistry.com This finding suggests that the migration of the alkyl group is indeed the rate-determining step, following a reversible carbon-oxygen bond cleavage. masterorganicchemistry.com The magnitude of the primary KIE, which can theoretically be up to 7 at room temperature for a C-H bond, provides information about the transition state structure. tripod.com A smaller observed KIE, like the 1.232 value, may indicate a non-linear transition state for the migrating group. tripod.comprinceton.edu

| Migrating Group | kH/kD | Interpretation | Reference |

| Methyl (CH₃ vs CD₃) | 1.232 | Alkyl migration is the rate-determining step. | masterorganicchemistry.com |

| Hydride | Normal KIE | 1,2-hydride shift is product-determining. | nih.gov |

Correlation with Migratory Aptitude in Rearrangements

Migratory aptitude refers to the relative ability of different groups to migrate during a rearrangement. wikipedia.orgstackexchange.com In the pinacol rearrangement, the generally accepted order of migratory aptitude is phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org This preference is largely attributed to the ability of the migrating group to stabilize the developing positive charge at the migration origin. stackexchange.com

Kinetic isotope effect studies can help to dissect the factors influencing migratory aptitude. For instance, in rearrangements where a hydride shift competes with an alkyl or aryl shift, a primary KIE can be observed for the hydride migration. nih.gov The absence of a primary deuterium (B1214612) KIE when a C-D bond is not broken helps to confirm that other steps, such as carbocation formation, are rate-limiting in those specific pathways. tripod.com However, the interplay between carbocation stability and the intrinsic migratory ability of a group is complex, and product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. stackexchange.com

Secondary Kinetic Isotope Effects with this compound

Secondary kinetic isotope effects arise from isotopic substitution at a position that is not directly involved in bond breaking or formation in the rate-determining step. princeton.edulibretexts.org These effects are typically smaller than primary KIEs and provide information about changes in the electronic environment and hybridization of the atom to which the isotope is attached. epfl.chprinceton.edu

Deuterium Effects on Vibrational Frequencies and Transition State Energies

The substitution of hydrogen with deuterium leads to a lower zero-point vibrational energy (ZPVE) for the C-D bond compared to the C-H bond due to the increased reduced mass. princeton.eduunam.mx This difference in ZPVE between the ground state and the transition state is the origin of the secondary KIE. princeton.edu If the vibrational force constant of the C-H(D) bond changes upon moving from the reactant to the transition state, a secondary KIE will be observed. epfl.ch

In the pinacol rearrangement, deuteration of the non-migrating methyl groups can influence the stability of the carbocation intermediate and the transition state leading to it. The effect of deuterium on vibrational frequencies can alter the activation energy of the reaction. nih.govajchem-a.com For instance, the stability of a carbocation can be influenced by hyperconjugation, which involves the donation of electron density from an adjacent C-H or C-D bond into the empty p-orbital of the carbocation. libretexts.org The weaker hyperconjugative ability of a C-D bond compared to a C-H bond can lead to a small, but measurable, secondary KIE.

| Reaction Type | Isotopic Substitution | Typical kH/kD | Origin of Effect | Reference |

| sp³ to sp² | α-deuterium | 1.1 - 1.2 | Rehybridization | epfl.ch |

| sp² to sp³ | α-deuterium | 0.8 - 0.9 | Rehybridization | epfl.ch |

| Carbocation formation | β-deuterium | > 1.0 | Hyperconjugation | libretexts.org |

Influence of Deuteration on Molecular Rehybridization

Secondary KIEs are particularly sensitive to changes in hybridization at the carbon atom bearing the isotope. epfl.chutdallas.edu For example, a change from sp³ hybridization in the reactant to sp² hybridization in the transition state typically results in a normal secondary KIE (kH/kD > 1), with values around 1.1 to 1.2 per deuterium atom. epfl.ch Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1), typically around 0.8 to 0.9. epfl.ch

In the pinacol rearrangement, the carbon atom bearing the migrating group does not undergo rehybridization. However, the carbon atom that initially bears the leaving hydroxyl group and becomes the carbocation center changes from sp³ to sp². Deuteration of the methyl groups attached to this carbon would be expected to show a secondary KIE. This effect, though small, can provide further evidence for the structure of the transition state and the degree of charge development. tripod.com

Experimental Methodologies for KIE Determination

The determination of kinetic isotope effects requires careful experimental design and precise analytical techniques. slideshare.net Several methods are commonly employed:

Parallel Experiments: In this method, the rates of reaction for the undeuterated and the deuterated substrates are measured in separate, parallel experiments under identical conditions. The KIE is then calculated as the ratio of the rate constants (kH/kD). wikipedia.org This method is straightforward but can be susceptible to errors if the reaction conditions are not perfectly reproduced.

Competition Experiments: A more precise method involves reacting a mixture of the deuterated and undeuterated starting materials in the same reaction vessel. wikipedia.org The relative amounts of the deuterated and undeuterated products are then measured at a low conversion. This intramolecular or intermolecular competition experiment minimizes errors arising from variations in reaction conditions. slideshare.net

Product Analysis: The ratio of products can be determined using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). epfl.chnih.gov Isotopic labeling can also be used in conjunction with these techniques to trace the fate of specific atoms throughout the reaction. slideshare.netlibretexts.org

Crossover Experiments: These experiments are used to determine if a rearrangement is intramolecular (the migrating group remains within the same molecule) or intermolecular (the migrating group detaches and can be captured by another molecule). slideshare.net In the context of the pinacol rearrangement, the absence of crossover products when two different but similar diols are reacted together indicates that the migration is strictly intramolecular. spcmc.ac.in

Intermolecular Competition Experiments with Deuterated Pinacol

Intermolecular competition experiments are a powerful tool for determining kinetic isotope effects (KIEs), providing insight into reaction mechanisms. masterorganicchemistry.com In this approach, a mixture of the non-deuterated (light) and deuterated (heavy) isotopologues of a reactant are subjected to the reaction conditions in the same vessel. The relative rates of reaction are determined by analyzing the isotopic composition of the products or the remaining starting materials, typically at low conversion. masterorganicchemistry.com

In the context of the pinacol rearrangement, KIE studies have been employed to elucidate the nature of the rate-determining step. A notable study investigated the acid-catalyzed rearrangement of a partially deuterated pinacol, specifically 2,3-dimethyl-2,3-butanediol-d6, where one of the pinacol molecules contained two deuterated methyl groups ((CH₃)₂C(OH)C(OH)(CD₃)₂). By analyzing the products of the rearrangement, a significant kinetic isotope effect was observed for the migration of a methyl group (CH₃) versus a trideuteromethyl group (CD₃). masterorganicchemistry.com

The experiment revealed a kH/kD value of 1.232. This result indicates that the deuterated methyl group migrates more slowly than the non-deuterated methyl group. The observation of a significant primary KIE suggests that the migration of the alkyl group is the rate-determining step, or at least part of the rate-determining step, following an initial, reversible protonation and loss of water to form a carbocation intermediate. masterorganicchemistry.com

Table 1: Kinetic Isotope Effect in the Rearrangement of Deuterated Pinacol

| Reactant Pair | Reaction Type | Measured KIE (kH/kD) | Implication |

|---|

Measurement of KIEs Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful method for measuring kinetic isotope effects, including those involving deuterium. nih.govnih.gov This technique can be used to continuously monitor the relative concentrations of isotopologues in a reaction mixture over time or to determine the isotopic ratios in the final product or unreacted starting material. nih.gov For deuterium KIEs, ¹H NMR or ²H NMR can be utilized. In ¹H NMR, the disappearance of a signal corresponding to the light isotopologue can be tracked, while in ²H NMR, the signal for the deuterated position can be monitored. nih.gov

While specific NMR studies detailing KIE measurements for the rearrangement of this compound are not prevalent in the literature, the principles can be illustrated by studies on deuterated pinacol derivatives. For instance, the kinetic isotope effect for reactions involving the deuterated pinacolboryl group (Bpin-d12) has been investigated using NMR spectroscopy. In one study, the reaction of an equimolar mixture of a borylborenium cation and its deuterated analog, containing both Mes-d9 and Bpin-d12 groups, with H₂ was monitored. rsc.org

The analysis of the products via NMR allowed for the determination of the ratio of non-crossover to crossover products. This ratio provided insight into the reaction mechanism, specifically whether the reaction proceeds through an associative or dissociative pathway. rsc.org Although this is not a study of the pinacol rearrangement, it demonstrates how NMR analysis of a system containing a deuterated pinacol moiety (Bpin-d12) can yield detailed mechanistic information based on isotopic distribution in the products.

Table 2: Illustrative Application of NMR in KIE Studies with a Pinacol Derivative

| Deuterated Moiety | Reaction | Analytical Technique | Mechanistic Insight |

|---|

Isotope-Ratio Mass Spectrometry for KIE Analysis

Isotope-Ratio Mass Spectrometry (IRMS) is a highly sensitive and precise technique for measuring isotope ratios, making it exceptionally well-suited for determining kinetic isotope effects. nih.govchemrxiv.org In a typical IRMS experiment for KIE analysis, the sample, which can be the reactant or product from a competition experiment, is first converted into a simple gas (e.g., CO₂ for ¹³C/¹²C ratios, or H₂ for ²H/¹H ratios). scispace.com The mass spectrometer then precisely measures the ratio of the heavy to light isotopes in that gas. escholarship.org

For a hypothetical KIE study of the pinacol rearrangement using this compound ((CD₃)₂C(OH)C(OH)(CD₃)₂), an intermolecular competition experiment would be set up with a mixture of Pinacol-h12 and this compound. The reaction would be stopped at partial conversion. The pinacolone (B1678379) product (or the unreacted pinacol) would be isolated and purified. chemrxiv.org

The purified compound would then be analyzed by IRMS. For a deuterium KIE, the sample would undergo high-temperature conversion (pyrolysis) to produce H₂ and HD gas. The IRMS instrument would measure the ratio of HD to H₂, which corresponds to the D/H ratio in the sample. By comparing the D/H ratio in the product or the remaining starting material at fractional conversion (RF) to the initial D/H ratio of the starting material (R₀), the KIE can be calculated using established equations. chemrxiv.org This method offers very high precision, which is crucial for measuring the small KIEs often associated with heavy atoms or secondary effects. nih.govchemrxiv.org

Table 3: Hypothetical IRMS Workflow for this compound KIE Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Competition Reaction | React a mixture of Pinacol-h12 and this compound to partial completion. | To generate samples (product and/or reactant) with altered isotope ratios due to the KIE. |

| 2. Isolation & Purification | Separate the analyte (e.g., pinacolone product) from the reaction mixture. | To ensure the measured isotope ratio is only from the compound of interest. |

| 3. Conversion to Gas | Convert the purified analyte to H₂/HD gas via high-temperature pyrolysis. | To prepare the sample for introduction into the mass spectrometer. |

| 4. IRMS Analysis | Measure the precise ratio of HD (mass 3) to H₂ (mass 2). | To determine the experimental isotope ratio (RF). |

Applications of Pinacol D12 in Advanced Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

The isotopic substitution in Pinacol-D12 also makes it a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy, which is used to determine the structure and dynamics of molecules.

Deuterium (B1214612) (²H) has a nuclear spin and is therefore NMR-active. ²H NMR spectroscopy, while less sensitive than proton (¹H) NMR, provides unique information. oxinst.com The use of deuterated compounds like this compound allows researchers to track the position of deuterium atoms within a molecule, which is invaluable for elucidating reaction mechanisms. nih.gov For example, by observing the incorporation or transfer of deuterium, chemists can follow the pathways of complex chemical transformations. nih.govresearchgate.net

In structural assignment, selectively deuterating parts of a molecule simplifies complex ¹H NMR spectra by causing the signals from the attached protons to disappear. This technique helps in assigning the remaining proton signals unambiguously. High-resolution NMR studies of deuterated derivatives are essential for confirming their structure and isotopic purity. researchgate.net

| NMR Technique | Application | Information Gained from this compound |

|---|---|---|

| ¹H NMR | Structural Elucidation | Simplification of spectra by removing proton signals from deuterated positions. |

| ²H NMR | Mechanistic Studies | Direct observation of deuterium labels to trace reaction pathways and intermediates. |

| ¹³C NMR | Structural Confirmation | Assignment of carbon signals, often aided by the different coupling patterns induced by deuterium. |

High-resolution NMR spectroscopy is used to perform detailed analysis of the structure and purity of synthesized compounds, including deuterated ones. researchgate.netbeilstein-journals.org For this compound and its derivatives, techniques such as ¹H, ¹³C, and ²H NMR are employed to confirm that deuteration has occurred at the intended positions and to ensure high isotopic enrichment. oxinst.com For example, the absence of a strong methyl proton signal in the ¹H NMR spectrum of this compound would confirm the successful replacement of hydrogen with deuterium. These high-resolution studies are fundamental to validating the quality of this compound before its use in subsequent applications as a synthetic intermediate or analytical standard. researchgate.net

Utilization of Deuterated Solvents and Standards in Advanced NMR Experiments

In advanced Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds are indispensable for the analysis of complex molecular structures. The primary reason for using deuterated solvents is to avoid the large, interfering signals from protonated (¹H) solvents, which would otherwise overwhelm the much smaller signals from the analyte. nih.gov These special solvents, where the vast majority (>99%) of hydrogen atoms are replaced by deuterium (²H or D), retain their solubilizing properties while being effectively "invisible" in ¹H NMR spectra. nih.gov

Beyond their role as non-interfering media, deuterated solvents serve two other critical functions in modern NMR spectrometers:

Field-Frequency Lock: Modern NMR instruments require a stable magnetic field for high-resolution analysis. The deuterium signal from the solvent provides a strong, distinct resonance that the spectrometer uses to "lock" the magnetic field, compensating for any minor drifts over time.

Internal Chemical Shift Referencing: Although deuteration is never 100% complete, the small residual protonated solvent peak (e.g., CHCl₃ in CDCl₃) provides a convenient and universally recognized chemical shift reference. iastate.edu For instance, the residual peak of deuterochloroform (CDCl₃) is set to 7.26 ppm. amazonaws.com

While common deuterated solvents like Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), and Dimethyl Sulfoxide-d₆ (DMSO-d₆) are widely used, specialized applications, particularly quantitative NMR (qNMR), demand the use of high-purity internal standards. iastate.edufujifilm.com Quantitative NMR allows for the determination of a compound's purity or concentration by comparing the integrated area of an analyte's NMR signal to that of a certified reference material with a known purity and mass. fujifilm.com

This compound (C₆D₁₄O₂) serves as an excellent candidate for such an internal standard. Its highly deuterated methyl groups produce a simple, sharp signal in a region of the ¹H NMR spectrum that is often free from the signals of many organic analytes. Its stability and known molecular weight allow for precise calculations of analyte concentration. amazonaws.com In synthetic procedures where deuterated reagents are used, such as in the preparation of 2,3-dimethyl-2-butene-d12, this compound is a key intermediate whose purity can be assessed before subsequent steps. amazonaws.com

The table below outlines the key properties of this compound in comparison to commonly used deuterated NMR solvents, highlighting its suitability as a specialized internal standard.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Use |

|---|---|---|---|

| This compound | C₆D₁₄O₂ | 130.25 | Internal Standard (qNMR) |

| Chloroform-d | CDCl₃ | 120.38 | Solvent |

| Deuterium Oxide | D₂O | 20.03 | Solvent (Aqueous) |

| Acetone-d₆ | C₃D₆O | 64.13 | Solvent |

| Dimethyl Sulfoxide-d₆ | C₂D₆OS | 84.17 | Solvent |

Applications in Isotopic Tracer Studies for Complex Chemical and Biological Systems

Metabolic Pathway Elucidation via Deuterium Tracing

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing critical insights into the biochemical processes within living organisms. nih.gov By replacing a common isotope (like ¹H) with a heavier, stable isotope (like ²H or deuterium), scientists can follow the fate of a labeled molecule as it is processed by enzymes. nih.govresearchgate.net Deuterium-labeled compounds are particularly valuable because they are non-radioactive and can be used safely in a wide range of studies, including in humans. nih.gov

The core principle of deuterium tracing lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. As a result, metabolic reactions involving the cleavage of a C-H bond often proceed slower when a deuterium atom is substituted at that position. This selective metabolic slowing can reveal "soft spots" in drug molecules—positions that are vulnerable to metabolic breakdown. nih.gov Furthermore, by using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish between the original deuterated compound and its non-deuterated metabolites, allowing for precise quantification and pathway identification. researchgate.net

While Deuterium Oxide (D₂O) is commonly used to provide a general label across the metabolome, the use of specifically deuterated substrates offers a more targeted approach. A molecule like this compound, with its fully deuterated methyl groups, could theoretically be employed as a tracer to investigate specific metabolic pathways. For example, it could be used to study:

Branched-Chain Hydrocarbon Metabolism: The metabolism of branched-chain alkyl groups is relevant in both endogenous biochemistry and the breakdown of xenobiotics. Administering this compound could help identify the enzymatic pathways responsible for oxidizing such structures.

Microbial Metabolism: Certain microorganisms may possess unique pathways for degrading diols or branched-chain alcohols. This compound could serve as a specific substrate to probe these pathways, identifying novel enzymes and metabolic intermediates.

Metabolic Shunting: In some cases, deuterating one part of a molecule can cause the metabolic machinery to shift its focus to other, non-deuterated parts of the molecule, a phenomenon known as metabolic switching or shunting. nih.gov Studying the metabolites of a partially deuterated pinacol (B44631) analogue could reveal alternative or secondary metabolic routes.

The process involves administering the deuterated tracer and subsequently analyzing biological samples (e.g., plasma, urine) to identify and quantify the resulting deuterated metabolites. This provides a dynamic view of how the compound is transformed within a biological system. nih.govresearchgate.net

Tracing of Organic Frameworks in Environmental and Biological Samples

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials with vast potential in environmental and biological applications. osti.govresearchgate.net Their tunable structures make them ideal for tasks such as capturing pollutants, sensing trace chemicals, and delivering drugs. osti.govacs.org A key area of research is understanding the precise interactions between these frameworks and the molecules they are designed to host—the "guest" molecules.

Deuterated molecules can act as powerful probes for studying these host-guest interactions. By introducing a deuterated guest molecule, such as this compound, into the pores of a MOF or COF, researchers can use analytical techniques that are sensitive to deuterium to trace the guest's behavior. Methods like neutron powder diffraction and solid-state NMR spectroscopy can pinpoint the location, orientation, and dynamics of the deuterated guest within the framework's channels.

This "Guest@MOF" approach is valuable for several reasons:

Non-Invasive Probing: The deuterium label allows for observation without significantly altering the chemical properties of the guest molecule or the host framework.

Precise Location: Neutron diffraction studies on frameworks loaded with deuterated guests, such as deuterated methane (B114726) (CD₄), have successfully identified specific adsorption sites within the pores, revealing that guest molecules often interact with the framework's organic linkers.

Dynamic Behavior: Variable-temperature NMR studies can reveal how guest molecules move within the pores, providing information on diffusion rates and the energy barriers to movement.

In an environmental context, a MOF could be designed to capture a specific pollutant. By using a deuterated version of that pollutant as a tracer, researchers can optimize the framework's pore size and chemical environment for maximum capture efficiency. Similarly, in biological systems, a MOF might be used as a drug delivery vehicle. Loading the MOF with a deuterated version of a drug molecule, or a tracer molecule like this compound, could help analyze how the drug is held within the framework and under what conditions it is released. acs.org This detailed understanding of host-guest interactions at the molecular level is crucial for designing the next generation of advanced functional materials.

Computational Chemistry Approaches Applied to Deuterated Pinacol Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricate mechanisms of chemical reactions, and its application to deuterated pinacol (B44631) systems has provided profound insights into the classic pinacol rearrangement. DFT calculations allow for a detailed exploration of the potential energy surface, enabling the characterization of key stationary points, including reaction intermediates and transition states.

Characterization of Reaction Intermediates and Transition States

In the study of the pinacol rearrangement, DFT calculations have been instrumental in characterizing the structures and energies of proposed intermediates and transition states. For the acid-catalyzed rearrangement of 1,2-diols, computational studies have investigated the formation of a protonated diol, its subsequent dehydration to form a carbocation intermediate, and the transition state associated with the migrating group. researchgate.netivypanda.com By replacing hydrogen with deuterium (B1214612) in the pinacol structure, specifically creating Pinacol-D12 where the methyl groups are perdeuterated, researchers can computationally probe the influence of isotopic substitution on the stability and geometry of these critical species. semanticscholar.orgamazonaws.com

DFT calculations can predict vibrational frequencies, which are essential for identifying true minima (intermediates) and first-order saddle points (transition states) on the potential energy surface. For instance, a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. These calculations have been used to support or refute proposed mechanisms, such as stepwise versus concerted pathways. core.ac.uk In some computed mechanisms, the rearrangement is a completely concerted process without the intervention of discrete protonated species or carbocation intermediates. researchgate.net

Elucidation of Energy Profiles and Reaction Pathways

By mapping the energetic landscape, DFT calculations can elucidate the most favorable reaction pathways. The Gibbs free energy profile for a reaction connects the reactants, intermediates, transition states, and products, with the energy barriers between them determining the reaction kinetics. acs.orgnsf.gov For the pinacol rearrangement, DFT has been used to calculate the activation energy barriers for different potential migrating groups and to understand the regioselectivity of the reaction. core.ac.ukbeilstein-journals.org

Simulation and Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.org In the context of this compound, studying the deuterium KIE can provide crucial information about the rate-determining step and the nature of the transition state.

Theoretical Calculations of Deuterium KIEs in Rearrangements

Computational chemistry, particularly DFT, allows for the direct calculation of KIEs. This is typically done by calculating the vibrational frequencies of the reactant and the transition state for both the undeuterated and deuterated species. The differences in zero-point vibrational energies between the isotopic molecules in the ground state and the transition state are the primary contributors to the primary KIE. wikipedia.orgprinceton.edu

For the pinacol rearrangement, a primary deuterium KIE would be expected if a C-H(D) bond is broken in the rate-determining step. However, the classic pinacol rearrangement involves the migration of an alkyl or aryl group, not a hydrogen atom. Therefore, any observed KIE is likely to be a secondary effect. Secondary KIEs arise from changes in the vibrational environment of the isotopic center between the reactant and the transition state, such as a change in hybridization. princeton.edu Theoretical calculations can predict the magnitude of these secondary KIEs, helping to elucidate the structure of the transition state. For example, a significant secondary KIE could support a transition state with substantial hyperconjugative stabilization involving the C-D bonds of the deuterated methyl groups. Experimental KIEs for H/D substitution in the pinacol rearrangement of triarylethylene glycols have been studied, providing a basis for comparison with theoretical predictions. acs.org

Modeling of Quantum Mechanical Tunneling Contributions to KIEs

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. libretexts.org Tunneling is most significant for light particles like electrons and hydrogen isotopes (protons, deuterons). When tunneling occurs, it can lead to dramatically inflated KIE values, often much larger than the semi-classical limit (around 7 for deuterium at room temperature). wikipedia.org

While heavy-atom tunneling is rare, hydrogen tunneling is a well-documented phenomenon. acs.org In the context of rearrangements, computational models can be used to estimate the contribution of tunneling to the reaction rate and the KIE. Methods like the small-curvature tunneling (SCT) correction can be applied to the calculated rate constants. researchgate.net The presence of a narrow potential energy barrier, which can be characterized by DFT calculations, is a prerequisite for significant tunneling. acs.org While direct C-D bond cleavage is not a feature of the standard pinacol rearrangement, related enzymatic reactions involving hydride migration have shown that tunneling can be significant. researchgate.net Computational studies can explore whether any proton transfer steps that might be involved in the acid catalysis of the pinacol rearrangement could be subject to tunneling, and how deuteration would affect this. The observation of large KIEs and concave Arrhenius plots are considered fingerprints of tunneling. researchgate.net

Molecular Dynamics and Conformational Analysis of Deuterated Diols

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape and dynamic behavior of molecules over time. mdpi.comnih.gov For deuterated diols like this compound, MD simulations can reveal how isotopic substitution influences the molecule's preferred shapes and intermolecular interactions, particularly in solution.

MD simulations track the motions of atoms in a molecule by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By running simulations over nanoseconds or longer, it is possible to observe conformational transitions and calculate time-averaged properties. mdpi.com

For diols, a key aspect of their conformational preference is the dihedral angle between the two hydroxyl groups. Studies on similar diols like ethane-1,2-diol have shown that gauche conformations, which allow for intramolecular hydrogen bonding, are often preferred in the liquid phase. mdpi.com MD simulations of this compound can determine the population of different rotamers around the central C-C bond and assess the strength and dynamics of intramolecular hydrogen bonds. The substitution of hydrogen with deuterium is not expected to significantly alter the classical potential energy surface but can have subtle effects on the dynamics and the effective strength of hydrogen bonds.

Furthermore, MD simulations can be combined with experimental data from techniques like NMR. For instance, measured coupling constants can be compared to those calculated from the conformational ensembles generated by MD to validate the simulation's accuracy. mdpi.comresearchgate.net This synergistic approach allows for a detailed understanding of the solution-state structure and flexibility of deuterated diols, which forms the basis for understanding their reactivity.

Isotopic Tracing and Labeling Strategies Involving Pinacol D12

Tracing Carbon Skeletal Rearrangements and Migratory Pathways

The pinacol (B44631) rearrangement, a classic acid-catalyzed conversion of a 1,2-diol to a ketone, involves a fundamental carbon skeletal rearrangement. masterorganicchemistry.comresearchgate.netijfmr.com The mechanism proceeds through the formation of a carbocation intermediate, followed by the migration of a substituent. masterorganicchemistry.comijfmr.com Isotopic labeling is an indispensable technique for unraveling the finer details of such rearrangements, including the timing of bond-breaking and bond-forming events and the relative migratory aptitudes of different groups.

While direct studies employing Pinacol-D12 in the pinacol rearrangement are not extensively documented in publicly available literature, the principles can be clearly illustrated through analogous studies using selectively deuterated substrates. A key investigation into the mechanism of the pinacol rearrangement focused on the kinetic isotope effect (KIE) of a methyl group versus a deuterated methyl group (CD3). masterorganicchemistry.com The KIE is a measure of the change in reaction rate upon isotopic substitution and provides insight into the rate-determining step of a reaction. tripod.comprinceton.edu

In a study by Schubert and LeFevre, the rearrangement of a pinacol derivative containing both methyl (CH3) and trideuteriomethyl (CD3) groups was examined. masterorganicchemistry.com The researchers observed a significant primary kinetic isotope effect for the migration of CH3 versus CD3, with a kH/kD value of 1.232. masterorganicchemistry.com This finding indicates that the migration of the alkyl group is the rate-determining step following a reversible C-O bond cleavage. masterorganicchemistry.com The heavier deuterium (B1214612) atoms in the CD3 group lead to a stronger C-C bond, which is broken more slowly than the C-C bond of the CH3 group, thus resulting in a slower migration and a normal KIE.

Table 1: Kinetic Isotope Effect in the Pinacol Rearrangement

| Migrating Group 1 | Migrating Group 2 | kH/kD | Implication | Reference |

| CH3 | CD3 | 1.232 | Alkyl migration is the rate-determining step | masterorganicchemistry.com |

This interactive table summarizes the key findings from a study on the kinetic isotope effect in a pinacol rearrangement, which provides a basis for understanding how this compound could be used in similar mechanistic studies.

Deuterium Labeling as a Tool in Synthetic Route Design and Optimization

The incorporation of deuterium into a molecule can significantly alter its physicochemical properties and metabolic fate. This phenomenon, known as the deuterium isotope effect, has emerged as a valuable strategy in synthetic route design and drug discovery. researchgate.net Deuterated compounds often exhibit increased metabolic stability due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netresearchgate.net This can lead to improved pharmacokinetic profiles for drug candidates, including longer half-lives and reduced toxic metabolites. researchgate.netenamine.net

This compound can serve as a deuterated building block in the synthesis of more complex molecules, allowing for the strategic introduction of deuterium at specific positions. cymitquimica.comcymitquimica.com The design of a synthetic route utilizing a deuterated starting material like this compound from the outset can be more efficient than attempting to introduce deuterium in later stages of a synthesis, a process known as late-stage deuteration. ansto.gov.au

Use of this compound as a Precursor for Other Deuterated Fine Chemicals

One of the primary applications of this compound is as a key intermediate in the synthesis of other isotopically labeled compounds. cymitquimica.comcymitquimica.com These deuterated fine chemicals find use in various fields, including agriculture, pharmaceuticals, and environmental science, often as internal standards for analytical measurements or as active ingredients with enhanced properties. researchgate.netontosight.ai

A prominent example of this application is the use of this compound in the synthesis of isotope-labeled Tebuconazole. cymitquimica.comcymitquimica.com Tebuconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. The deuterated version, synthesized from this compound, serves as an invaluable internal standard for quantitative analysis of Tebuconazole residues in environmental and food samples by techniques such as gas chromatography-mass spectrometry (GC-MS). The presence of the deuterium label allows for precise and accurate quantification, as the labeled standard behaves almost identically to the unlabeled analyte during extraction and analysis but is easily distinguishable by its higher mass.

The synthesis of deuterated Tebuconazole from this compound highlights the role of the latter as a fundamental building block for accessing complex deuterated molecules. The robust and well-defined structure of this compound allows for its incorporation into multi-step synthetic sequences to introduce a stable isotopic label into a target molecule with high efficiency. While the synthesis of deuterated Tebuconazole is a specific and well-documented application, the potential of this compound as a precursor extends to a wide range of other fine chemicals where isotopic labeling is desired for analytical or performance-enhancing purposes.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Deuteration Methods for Diols

The precise spatial arrangement of atoms is critical in chemistry, and the development of methods to introduce deuterium (B1214612) stereoselectively into diols is a significant area of research. Controlling the stereochemistry during deuteration allows for the synthesis of chiral deuterated molecules, which are invaluable for mechanistic studies and as chiral building blocks.

Recent research has moved beyond traditional methods, exploring more sophisticated and selective catalytic systems. An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. rsc.orgchemrxiv.org This method avoids the need for transition metal catalysts or external chemical oxidants, proceeding via the electrochemical oxidation of an alkene followed by nucleophilic attack. rsc.orgchemrxiv.org Mechanistic studies suggest that a trifluoroacetate (B77799) ion likely participates in the nucleophilic capture of a carbocation intermediate, which directs the high syn-diastereoselectivity. rsc.org

Another innovative approach involves the use of samarium(II) iodide (SmI₂) in conjunction with deuterated water (D₂O) or sodium in deuterated ethanol (B145695) (Na-EtOD-d₁). thieme-connect.com These single-electron transfer (SET) reductive-deuteration methods allow for the site-selective introduction of deuterium into diol monomers with high levels of incorporation. thieme-connect.com Furthermore, ruthenium-based catalytic systems have been shown to facilitate hydrogen/deuterium (H/D) exchange at the β-carbon position of alcohols using D₂O, proceeding through a temporary oxidation-reduction sequence. researchgate.net For the synthesis of specifically deuterated diols, methods involving the ring-opening of TMS-epoxy alcohols with reagents like NaDMSO-d5 have proven effective, proceeding without isomerization and yielding versatile deuterated intermediates. clockss.org

| Method | Key Reagents/System | Key Features | Reference |

|---|---|---|---|

| Electrochemical Diformyloxylation | Constant Voltage, Carbon/Platinum Electrodes, DMF, TFA | Provides protected syn-1,2-diols; catalyst-free; high stereoselectivity. | rsc.orgchemrxiv.org |

| Single-Electron Transfer (SET) Reduction | SmI₂–D₂O or Na-EtOD-d₁ | Site-selective introduction of deuterium into diol monomers; high deuterium incorporation. | thieme-connect.com |

| Catalytic H/D Exchange | [(p-cymene)RuCl₂]₂/Ethanolamine/KOH, D₂O | Applicable to both primary and secondary alcohols; proceeds via an oxidation/reduction sequence. | researchgate.net |

| Epoxide Ring Opening | NaDMSO-d₅, TMS-epoxy alcohols | Produces deuterated diols without isomerization; creates versatile intermediates for further synthesis. | clockss.org |

Integration of Deuterated Pinacol-D12 in Multicomponent Reaction Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. beilstein-journals.orgnih.gov The integration of deuterated building blocks into MCRs is an emerging strategy for the rapid synthesis of complex, isotopically labeled molecules. beilstein-journals.orgresearchgate.net These molecules are particularly valuable in drug discovery for studying metabolic pathways and the kinetic isotope effect. nih.gov

While direct examples featuring this compound in MCRs are not extensively documented, the principle has been demonstrated with other deuterated reagents, such as [D₁]-aldehydes and [D₂]-isonitriles. beilstein-journals.orgbeilstein-journals.org These have been successfully used in a variety of MCRs, including the Ugi, Passerini, and Biginelli reactions, to produce diverse deuterated products with no scrambling of the deuterium label observed. beilstein-journals.orgnih.gov For instance, the Passerini reaction utilizes an isocyanide, an aldehyde, and a carboxylic acid to yield α-acyloxy amides, and has been shown to work effectively with deuterated components. beilstein-journals.orgnih.gov

The future direction for this compound involves its derivatization into a reactive species suitable for MCRs, such as a deuterated aldehyde or carboxylic acid. This would allow this compound to serve as a deuterated scaffold, enabling the one-pot synthesis of complex molecules with a specific deuterium-labeled core. This strategy would be highly beneficial for creating libraries of deuterated drug-like compounds for pharmacokinetic studies. beilstein-journals.orgresearchgate.net

| Multicomponent Reaction | Core Reactants | Potential Role for this compound Derivative | Reference |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Could serve as the deuterated aldehyde or amine component after functional group transformation. | beilstein-journals.org |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Could be converted into the deuterated aldehyde or carboxylic acid component. | beilstein-journals.orgnih.gov |

| Biginelli Reaction | Aryl Aldehyde, Urea, β-ketoester | A derivative could function as the deuterated aryl aldehyde. | researchgate.net |

| Gewald Reaction | Ketone/Aldehyde, α-cyanoester, Sulfur | Could provide the deuterated ketone/aldehyde starting material. | researchgate.net |

Advanced Analytical Techniques for this compound Detection and Quantification in Complex Matrices

The accurate detection and quantification of isotopically labeled compounds in complex biological or environmental samples ("matrices") is essential for their use as tracers or internal standards. moravek.commdpi.com Advanced analytical techniques are crucial for distinguishing the labeled compound from a myriad of other substances and overcoming matrix effects, where other components interfere with the signal of the analyte. clearsynth.comtandfonline.com

The primary methods for analyzing deuterated compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org For quantification in complex matrices, the use of a deuterated compound as a stable isotope-labeled internal standard (SIL-IS) is the gold standard. mdpi.comclearsynth.com This involves adding a known amount of the SIL-IS (like this compound) to a sample at the beginning of the analytical process. mdpi.com Because the SIL-IS is chemically almost identical to the non-labeled analyte, it experiences similar losses during sample preparation and similar ionization suppression or enhancement during MS analysis, allowing for highly accurate quantification. mdpi.comtandfonline.com

Several advanced MS-based methods have been developed for this purpose:

GC-MS (Gas Chromatography-Mass Spectrometry): Often used with a derivatization step, this technique separates volatile compounds before detection. It has been successfully used to quantify deuterated internal standards in complex sludge samples by using matrix-matched calibration to ensure high throughput and accuracy. mdpi.com

UHPLC-ESI-MS/MS (Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry): This highly sensitive and selective method is ideal for non-volatile compounds in biological fluids. A validated method for quantifying the deuterated diol 3-MCPD-d5 in cell transport buffers demonstrates its precision and accuracy for such analytes. nih.gov

DART-HRMS (Direct Analysis in Real Time-High Resolution Mass Spectrometry): This ambient ionization technique allows for the rapid detection of compounds in complex matrices, such as plant material, with minimal to no sample preparation, making it excellent for high-throughput screening. ojp.gov

LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry): This technique, combined with NMR, provides a comprehensive strategy not only for quantification but also for confirming the structural integrity and precise isotopic enrichment of the deuterated compound. rsc.org

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| GC-MS with SIL-IS | Separates volatile compounds, uses a deuterated standard to correct for matrix effects and sample loss. | Accurate quantification in environmental samples (e.g., water, soil) after appropriate extraction. | mdpi.com |

| UHPLC-ESI-MS/MS | Separates non-volatile compounds with high resolution, followed by highly selective mass detection. | Precise quantification in biological matrices like plasma, urine, or cell culture media. | nih.gov |

| DART-HRMS | Rapid ionization directly from a sample surface with high mass accuracy detection. | High-throughput screening and rapid detection on surfaces or in simple mixtures without extensive cleanup. | ojp.gov |

| LC-ESI-HR-MS and NMR | Combines chromatographic separation and high-accuracy mass measurement with structural confirmation by NMR. | Definitive structural confirmation, determination of isotopic purity, and reference-grade quantification. | rsc.org |

Q & A

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility in independent studies?

- Methodological Answer: Adhere to the ACS Guidelines for Chemical Laboratory Safety , specifying reaction scales, purification methods (e.g., column chromatography gradients), and storage conditions. Include raw spectral data (NMR, MS) in supplementary materials and disclose lot numbers of deuterium sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.